Bromanilic acid

Overview

Description

Bromanilic acid, also known as 2,5-dibromo-3,6-dihydroxyquinone, is a chemical compound that has been studied for its analytical uses, particularly in the precipitation of certain metal ions and the formation of colored complexes. It has been found to precipitate barium, calcium, and strontium quantitatively from weakly acid solutions and forms a colored complex with zirconyl ions in perchloric acid solution. This complex exhibits maximum absorbance at a wavelength of 335 mμ, and Beer's law is obeyed in the range from 0.0 to 3.5 ppm of zirconium .

Synthesis Analysis

While the provided papers do not detail the synthesis of this compound itself, they do discuss the synthesis of related brominated compounds. For instance, a concise and regioselective synthesis method for 6-bromo-5-methoxy-1H-indole-3-carboxylic acid has been developed, which is a scaffold for the anti-inflammatory compound Herdmanine D. This synthesis involves a trifluoroacetylated indole driven hydrolysis and further functionalization into amide derivatives through ultrasonic irradiation . Although this is not directly related to this compound, it provides insight into the synthetic strategies that might be employed for brominated aromatic compounds.

Molecular Structure Analysis

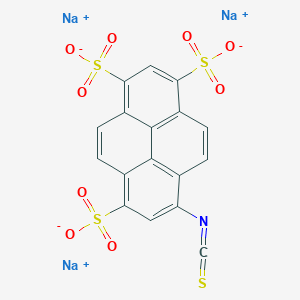

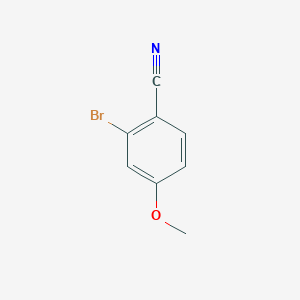

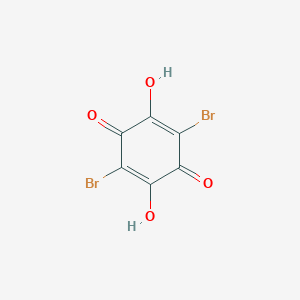

The molecular structure of this compound includes two bromine atoms and two hydroxyl groups attached to a quinone structure. This arrangement is likely to influence its reactivity and ability to form complexes with metal ions, as observed in its interaction with zirconyl ions . The structure of this compound is crucial for its analytical applications, as the positions of the bromine and hydroxyl groups are key to its function as a reagent.

Chemical Reactions Analysis

This compound is used in chemical reactions as a reagent for the quantitative precipitation of certain metal ions and the formation of complexes with zirconyl ions. The presence of diverse ions such as Fe III, Th IV, UO2 II, Ti IV, phosphate, oxalate, fluoride, and sulfate can interfere with its reactions, and the effects of these ions have been investigated . The paper also provides a procedure for the determination of zirconium using this compound, highlighting its sensitivity and range of use compared to chloranilic acid .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound that are relevant to its analytical uses include its ability to precipitate certain metal ions from weakly acid solutions and its interaction with zirconyl ions in perchloric acid solution. The complex formed with zirconyl ions shows a maximum absorbance at 335 mμ, and the conditions for optimal results have been determined to be solutions 2.8 M in perchloric acid . The effect of various ions on the analytical use of this compound has been thoroughly investigated, providing a clear understanding of its properties in different chemical contexts.

Scientific Research Applications

Analytical Chemistry

Bromanilic acid (2,5-dibromo-3,6-dihydroxyquinone) is notably used in analytical chemistry for precipitating and quantitatively determining various ions. For instance, it precipitates barium, calcium, and strontium from weakly acid solutions and forms a colored complex with zirconyl ions. This ability makes this compound a more sensitive reagent than chloranilic acid for the determination of zirconium and can be used over a slightly greater range (Hahn, Joseph, & Salciccioli, 1964). Additionally, bromanilate ion forms complexes with molybdenum(VI), enhancing the accuracy of molybdenum(VI) determination compared to chloranilic acid (Poirier & Verchere, 1979).

Crystallography

This compound has been studied in the context of crystallography, particularly in the formation of alkali salts with hydrogen this compound trihydrates and tetrahydrates. These studies involve single-crystal X-ray diffraction to understand the crystal packings dominated by quinoid ring stacking (Molčanov & Kojić-Prodić, 2012). Research also extends to studying co-crystals of this compound, such as with 2,6-dimethylpyrazine, to explore their hydrogen bonding, vibrational dynamics, and structural stability through various analytical techniques (Łuczyńska et al., 2015).

Material Science

In material science, this compound's interaction with divalent metals has been studied to understand the thermal and infrared spectral properties of polymeric chelates. This research compares the properties of this compound chelates with those of 2,5-dihydroxy-p-benzoquinone and chloranilic acid chelates (Bottei & McEachern, 1970). Additionally, research into the electrochemical properties of this compound modified electrodes, particularly in the context of acidity's influence on its electrochemical characteristics, offers insights into potential applications in electrochemistry (Fall et al., 2010).

Safety and Hazards

When handling Bromanilic acid, it’s advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use of personal protective equipment, including chemical impermeable gloves, is recommended. It’s also important to ensure adequate ventilation and to keep away from sources of ignition .

Future Directions

Bromanilic acid has been studied in the context of molecular complexes, particularly in the field of crystal engineering . Future research may focus on further understanding the atomic, molecular, and electronic properties of this compound . Another area of interest is the phase transitions of this compound in different temperature conditions .

Mechanism of Action

Mode of Action

It is known that Bromanilic acid can form hydrogen bonds, which may play a role in its interactions with biological targets

Biochemical Pathways

The biochemical pathways affected by this compound are not well-defined. Given its potential to form hydrogen bonds, it may influence a variety of biochemical processes. The specific pathways and downstream effects remain to be determined .

Result of Action

It has been suggested that this compound may have vibrational and structural properties, which could be important for the development of new technologies

Action Environment

Factors such as pH, temperature, and the presence of other molecules could potentially influence the action of this compound

properties

IUPAC Name |

2,5-dibromo-3,6-dihydroxycyclohexa-2,5-diene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Br2O4/c7-1-3(9)5(11)2(8)6(12)4(1)10/h9,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMZWPTALVQRAFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=O)C(=C(C1=O)Br)O)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Br2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1063437 | |

| Record name | 2,5-Cyclohexadiene-1,4-dione, 2,5-dibromo-3,6-dihydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1063437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4370-59-6 | |

| Record name | 2,5-Dibromo-3,6-dihydroxy-2,5-cyclohexadiene-1,4-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4370-59-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Dibromo-3,6-dihydroxyquinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004370596 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bromanilic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36928 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,5-Cyclohexadiene-1,4-dione, 2,5-dibromo-3,6-dihydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,5-Cyclohexadiene-1,4-dione, 2,5-dibromo-3,6-dihydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1063437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bromanilic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula, weight, and key spectroscopic data for bromanilic acid?

A1: this compound, also known as 2,5-dibromo-3,6-dihydroxy-1,4-benzoquinone, has the molecular formula C6H2Br2O4 and a molecular weight of 297.89 g/mol []. Its structure is characterized by a quinoid ring with two hydroxyl groups and two bromine atoms as substituents. Spectroscopically, it displays characteristic peaks in infrared (IR) spectroscopy due to the presence of hydroxyl and carbonyl groups. [, , , , , ].

Q2: How does this compound interact with other molecules in crystal structures?

A2: this compound commonly interacts with other molecules via hydrogen bonding, primarily through its hydroxyl groups acting as hydrogen bond donors and its carbonyl oxygens as acceptors [, , , , , , , , , ]. It often forms co-crystals with N-heterocyclic compounds like pyridines, pyrazines, and bipyridines, establishing charge-assisted N-H···O hydrogen bonds [, , , , , , ]. The bromine atoms can also participate in halogen bonding and C-H···Br interactions, influencing the overall crystal packing [].

Q3: What are the common structural motifs observed in co-crystals of this compound with pyridine derivatives?

A3: this compound consistently forms robust supramolecular synthons in co-crystals with pyridine derivatives. A 1:2 stoichiometry generally leads to the formation of PBP synthons, while a 1:1 stoichiometry often results in PBBP synthons, where P represents a methylpyridine molecule and B represents a this compound molecule []. These synthons are stabilized by hydrogen bonding and halogen interactions, contributing to the predictability of crystal packing in these systems.

Q4: Can you elaborate on the proton transfer capability of this compound in molecular complexes?

A4: this compound readily undergoes proton transfer with nitrogen-containing heterocyclic compounds [, , ]. This proton transfer from the hydroxyl group of this compound to the nitrogen atom of the heterocycle results in the formation of ionic molecular complexes, often referred to as molecular salts [, , , ]. The protonation state and stoichiometry of the complex significantly influence the resulting supramolecular synthons and overall crystal packing.

Q5: How does the protonation state of this compound impact its interactions and crystal packing?

A5: The protonation state of this compound directly affects its charge and hydrogen bonding capabilities. In its neutral form, it exists as a dihydroxyquinone, forming hydrogen bonds through both hydroxyl and carbonyl groups. Upon deprotonation, it becomes anionic, enhancing its hydrogen bond acceptor ability and often leading to the formation of stronger charge-assisted hydrogen bonds [, , , , , , ]. This difference in hydrogen bonding behavior significantly influences the crystal packing and potential applications of the resulting complexes.

Q6: What is the significance of quinoid ring stacking in this compound salts?

A6: In alkali metal salts of this compound, the quinoid rings exhibit face-to-face stacking interactions [, , ]. This stacking arrangement, governed by π-π interactions, significantly impacts the electronic properties and solid-state packing of these salts. The distance and offset between the stacked rings vary depending on the charge state of the this compound molecule, influencing the conductivity and potential applications in materials science.

Q7: How does the substitution of bromine with other halogens in anilic acids affect their supramolecular synthons?

A7: Substituting bromine in this compound with other halogens like chlorine (chloranilic acid) or fluorine (fluoranilic acid) influences the strength of halogen bonding interactions and acidity of the anilic acid [, , , , ]. These changes impact the proton transfer ability and the overall strength and geometry of hydrogen bonds formed with co-crystallizing molecules. Consequently, different halogens on the anilic acid scaffold can lead to variations in supramolecular synthon formation and crystal packing arrangements.

Q8: Has this compound been investigated for potential ferroelectric properties?

A8: Yes, co-crystals of this compound with specific organic molecules, such as phenazine and 5,5'-dimethyl-2,2'-bipyridine, have demonstrated ferroelectric properties [, , , , , ]. The ferroelectric behavior arises from the ordered arrangement of dipoles within the crystal lattice, often associated with proton ordering within hydrogen bonds. The temperature at which these materials exhibit ferroelectricity (Curie point) varies depending on the co-crystallizing molecule and the strength of intermolecular interactions.

Q9: Are there any studies investigating the dynamics of methyl groups in this compound complexes?

A9: Yes, studies employing inelastic neutron scattering (INS) have been conducted on this compound complexes with methyl-substituted pyrazines to understand the dynamics of methyl groups [, , ]. These studies provide insights into the rotational barriers and tunneling splitting of methyl groups within the crystal lattice, influenced by factors such as hydrogen bonding interactions and steric hindrance. The presence of charge transfer phenomena within the complex can also affect the rotational dynamics of methyl groups.

Q10: Can this compound act as a bridging ligand in metal complexes?

A10: Yes, this compound can act as a bridging ligand in metal complexes, as demonstrated by the formation of binuclear oxovanadium(IV) complexes [, ]. In these complexes, the deprotonated this compound (bromanilate) acts as a bridging ligand, coordinating to two vanadium centers through its oxygen atoms. These complexes exhibit interesting magnetic properties, which can be tuned by modifying the ancillary ligands coordinated to the vanadium ions.

Q11: Have there been any investigations into the elastic flexibility of this compound-based co-crystals?

A11: Research has explored the elastic flexibility of co-crystals formed between this compound and phenazine [, ]. These co-crystals exhibit a degree of flexibility, with the chloranilic acid analog showing superior flexibility compared to the this compound counterpart. The flexibility is attributed to the combined effects of weak hydrogen bonding, halogen bonding, and π-π stacking interactions within the crystal structure. This property allows for potential applications in flexible electronic devices.

Q12: Is there any research on using this compound in the synthesis of polymers?

A12: this compound has been utilized in the synthesis of benzo[1,2-d:4,5-d′]bisthiazole–thieno[3,4-c]pyrrole-4,6-dione copolymer (pBBTzTPD) [, ]. This involved a novel synthetic route employing this compound and thiourea as starting materials. The resulting polymer, a nitrogen-substituted analog of the high-performance organic photovoltaic donor copolymer pBDTTPD, demonstrates the potential of using this compound as a building block in the development of novel materials.

Q13: Have any theoretical studies been conducted on this compound complexes?

A13: Theoretical calculations, including density functional theory (DFT) calculations, have been employed to study the electronic structure, vibrational frequencies, and intermolecular interactions in this compound complexes [, , ]. These calculations provide insights into the nature of bonding, charge distribution, and vibrational modes within these systems, complementing experimental observations and aiding in the interpretation of spectroscopic data.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.